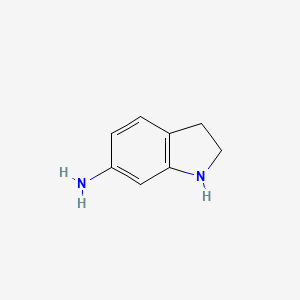

Indolin-6-amine

Description

Significance of Indoline (B122111) Scaffolds in Chemical Synthesis

The indoline nucleus, the core of Indolin-6-amine (B187345), is a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that is recurrently found in biologically active compounds. Indoline and its aromatic counterpart, indole (B1671886), are key components in numerous natural products and pharmaceuticals, valued for their ability to interact with a wide range of biological targets. Their rigid bicyclic structure provides a well-defined three-dimensional shape for interacting with enzymes and receptors, while also serving as a versatile platform for chemical modification.

Overview of Amine Functionality in Heterocyclic Chemistry

Heterocyclic amines are organic compounds that feature a ring structure containing at least one nitrogen atom alongside carbon atoms. rsc.org The amine functionality is crucial to the chemical behavior of these molecules. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties, allowing it to participate in a wide array of chemical reactions. nih.gov In a molecule like this compound, there are two distinct nitrogen atoms: the secondary amine within the saturated five-membered ring and the primary aromatic amine attached to the benzene (B151609) ring. Each possesses unique reactivity, enabling selective chemical transformations.

Historical Context of this compound in Synthetic Methodologies

The development of synthetic routes to indole and indoline derivatives has a rich history, with classic methods like the Fischer indole synthesis paving the way for the creation of a vast library of these heterocycles. While specific early discoveries of this compound are not prominently documented, its synthesis is conceptually rooted in established transformations. The preparation of amino-substituted indolines typically relies on foundational reactions such as the reduction of a corresponding nitroindole, a technique widely used since the late 19th and early 20th centuries for synthesizing anilines and related amino compounds. ontosight.ai The advent of tandem reactions, such as sequences involving hydroformylation followed by Fischer indole synthesis, has further streamlined access to complex tryptamine (B22526) and indoline structures.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXPKGQJQAQXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indolin 6 Amine and Its Advanced Derivatives

Direct Synthesis Approaches to Indolin-6-amine (B187345)

The direct construction of the this compound scaffold primarily relies on the formation of the indoline (B122111) ring system with the amine group or a precursor already in place.

Reductive Methodologies

A prevalent strategy for synthesizing this compound involves the reduction of a nitro group at the 6-position of an indoline or indole (B1671886) precursor. The starting material, 6-nitroindoline, can be synthesized through methods like the nitration of indoline. ontosight.ai

The reduction of the nitro group to an amine is a critical step. Common and effective methods include:

Catalytic Hydrogenation: This method employs catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. evitachem.comgoogle.com For instance, the reduction of 1-acetyl-6-nitro-3,3-dimethyl-2,3-dihydroindole to 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole can be achieved using 5% Pd/C and hydrogen gas in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. google.com

Metal-Acid Systems: The use of metals like iron powder in the presence of an acid, such as acetic acid, provides an alternative route for the reduction of the nitro group to an amine. google.com

Transfer Hydrogenation: This technique can utilize reagents like ammonium (B1175870) formate (B1220265) (NH4CO2H) in the presence of a catalyst like 10% Pd/C. google.com

The choice of reducing agent and reaction conditions is crucial to ensure high yield and chemoselectivity, avoiding the reduction of other functional groups that may be present in the molecule.

Cyclization Reactions for this compound Ring Closure

The formation of the indoline ring itself is a key synthetic challenge. Various cyclization strategies have been developed to construct this heterocyclic system. While many methods focus on substituted indolines in general, they can be adapted for the synthesis of precursors to this compound.

One notable approach involves the Fischer indole synthesis , which can be modified to produce indoline structures. This involves the reaction of a substituted phenylhydrazine (B124118) with an appropriate ketone or aldehyde under acidic conditions. evitachem.comgoogle.com A multi-step process for preparing indoline compounds can involve the cyclization of a hydrazone in the presence of a Fischer catalyst like methanesulfonic acid to form a 3H-indole, which is then reduced to the indoline. google.com

Palladium-catalyzed intramolecular amination of ortho-C(sp²)–H bonds in β-arylethylamine substrates offers an efficient route to indoline compounds under mild conditions. organic-chemistry.org Another strategy is the reductive cyclization of alkynyl α-iminoesters, which can provide N-H indoline derivatives. organic-chemistry.org

Functionalization and Derivatization of this compound

Once this compound is synthesized, its utility can be greatly expanded through various functionalization and derivatization reactions. These reactions can target the nitrogen atom of the indoline ring, the exocyclic amino group, or the aromatic benzene (B151609) moiety.

N-Alkylation and Acylation Strategies

Modification of the indoline nitrogen is a common strategy to introduce diverse functionalities.

N-Alkylation: The secondary amine of the indoline ring can be alkylated using various electrophiles. Dehydrogenative N-alkylation using alcohols as alkylating agents, catalyzed by transition metals like manganese, has been reported. ulpgc.es Iron catalysts have also been shown to promote the N-alkylation of indoline derivatives. researchgate.net The choice of catalyst and solvent can be crucial in directing the selectivity between N-alkylation and C-alkylation. ulpgc.es

N-Acylation: The acylation of the indoline nitrogen introduces an amide functionality, which can alter the electronic and steric properties of the molecule. This can be achieved using acylating agents like acyl chlorides or by employing thioesters as a stable acyl source in a chemoselective manner. d-nb.info For example, the acylation of this compound with thiophene-2-carbonyl chloride can be performed under Schotten-Baumann conditions. vulcanchem.com

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alcohols, Manganese or Iron Catalyst | N-Alkylindolines |

| N-Acylation | Acyl Chlorides, Thioesters | N-Acylindolines |

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents. wikipedia.orgpressbooks.pub The amino group (-NH2) and the indoline ring itself are activating groups and ortho-, para-directors. wikipedia.org Therefore, electrophilic attack is expected to occur at positions ortho and para to the amino group.

However, the high reactivity of the amino group can lead to side reactions or polymerization under strongly acidic conditions often used in EAS. bhu.ac.inlibretexts.org To circumvent this, the amino group is often protected, for example, by converting it to an amide (acetanilide derivative), which is less activating and sterically hinders the ortho positions, favoring para-substitution. libretexts.org

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. wikipedia.org

| Substitution Position | Directing Group Effect | Reactivity Considerations |

| Ortho, Para to -NH2 | Activating | High reactivity, potential for side reactions |

| Meta to -NH2 | - | Less favored |

Ortho-C(sp2)-H Functionalization and Amination Pathways

Recent advances in C-H functionalization have provided powerful tools for the direct and selective modification of the indoline scaffold. snnu.edu.cnacs.org These methods often utilize directing groups to achieve high regioselectivity.

Palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds is a notable strategy for synthesizing indoline compounds. organic-chemistry.org This approach can be highly efficient and operate under mild conditions. Furthermore, directing groups can be employed to achieve selective C-H functionalization at specific positions on the aromatic ring that might be difficult to access through traditional electrophilic substitution. acs.orgnih.gov For instance, the use of a removable pyrimidyl directing group can facilitate the Cp*RhIII-catalyzed selective C7-hydroxylation and acetoxylation of indolines. researchgate.net

Catalytic Transformations in this compound Synthesis and Derivatization

Catalytic methods offer efficient and selective routes to complex molecular architectures. In the context of this compound, transition metal catalysts have been instrumental in developing novel synthetic pathways.

Transition Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of various substituents onto the indoline core. libretexts.org These reactions, such as the Suzuki, Stille, and Sonogashira couplings, typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. libretexts.orgscielo.br For the synthesis of this compound derivatives, a key starting material would be a halogenated indoline, such as 6-bromoindoline.

The general mechanism for these couplings involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the C-C coupled product and regenerate the catalyst. libretexts.org The choice of ligands, bases, and solvents is crucial for optimizing reaction yields and selectivity. nih.gov For instance, the Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a widely used method for constructing aryl amines and could be adapted for the synthesis of this compound itself or its N-substituted derivatives. libretexts.orgbeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Indoline Derivatization

| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst System (Example) | Product Type |

| Suzuki | Arylboronic acid | 6-Bromoindoline derivative | Pd(OAc)₂, SPhos, K₂CO₃ | 6-Arylindoline |

| Stille | Organostannane | 6-Iodoindoline derivative | PdCl₂(PPh₃)₂, CuI | 6-Alkynyl/Alkenylindoline |

| Sonogashira | Terminal alkyne | 6-Bromoindoline derivative | PdCl₂(PPh₃)₂, CuI, Amine base | 6-Alkynylindoline |

| Buchwald-Hartwig | Amine | 6-Bromoindoline | [Pd₂(dba)₃], BINAP, NaOtBu | This compound |

Note: This table provides illustrative examples. Actual reaction conditions may vary.

Nickel-catalyzed reactions have emerged as a powerful alternative to palladium, often providing complementary reactivity and selectivity. A notable application is the asymmetric reductive Heck reaction, which allows for the synthesis of functionalized indolines with high enantioselectivity. thieme-connect.comnih.gov This reaction typically involves the cyclization of an aryl halide onto a tethered alkene, with a terminal reductant, such as manganese powder, and a proton source like water. nih.gov

A key distinction from the palladium-catalyzed version is the mechanism of product formation. In the nickel-catalyzed process, the nickel-carbon bond is protonated to release the product, rather than undergoing hydride donation and reductive elimination as seen with palladium. nih.gov This methodology has been successfully applied to the synthesis of various substituted indolines in good to excellent yields and enantioselectivities. thieme-connect.com While a broad range of substrates are tolerated, those with strong electron-withdrawing groups can be challenging. thieme-connect.com

Table 2: Nickel-Catalyzed Asymmetric Reductive Heck Cyclization for Indoline Synthesis thieme-connect.com

| Catalyst System | Ligand (L*) | Reductant | Proton Source | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Ni(OAc)₂ (5 mol%) | Chiral Ligand (6 mol%) | Mn (3 equiv) | H₂O (1 equiv) | 80 or 100 | up to 93 | up to 99 |

Data derived from a study on the nickel-catalyzed reductive Heck reaction of indoles. thieme-connect.com

Copper-catalyzed reactions offer a cost-effective and versatile approach to various organic transformations. Copper(I) hydride (CuH) catalysis, in particular, has been developed for asymmetric reactions, including hydroamidation. mit.edu While direct examples for this compound are not prevalent, the principles of copper-catalyzed enantioselective aminomethylation can be applied to the synthesis of chiral indoline derivatives. These reactions often involve the use of a copper(I) salt with a chiral ligand to induce enantioselectivity. rsc.orgmdpi.com

For instance, enantioselective cross-coupling of racemic α-chloro boronates with carbamates using a copper catalyst has been reported, proceeding via a kinetic resolution mechanism. chemrxiv.org Such strategies could potentially be adapted for the functionalization of the indoline nucleus or its side chains, providing access to optically active derivatives.

Platinum catalysts have been employed in the functionalization of indoles and indolines. nih.gov Specifically, platinum-catalyzed asymmetric alkynylation presents a method for introducing alkynyl groups, which are versatile handles for further synthetic transformations. While direct C-H alkynylation of arenes is a known transformation, regioselectivity can be a challenge. acs.org Theoretical studies on platinum-catalyzed domino reactions to access alkynylated indoles have shown that the substitution pattern on the starting pyrrole (B145914) can direct the regioselectivity of the alkynylation. rsc.org

In the context of this compound, a platinum-catalyzed approach could potentially be used to introduce an alkynyl moiety at a specific position on the aromatic ring, which could then be further elaborated. The choice of ligand and reaction conditions would be critical in controlling the regioselectivity and enantioselectivity of such a transformation.

Iridium catalysts are highly effective for C-H activation and dehydrogenation reactions. organic-chemistry.org This capability has been harnessed for the regio-selective C-H and N-H bond functionalization of indolines. organic-chemistry.orgnih.gov A notable application is the tandem dehydrogenation of N-heterocycles and alcohols, which allows for the N- and C3-alkylation of indolines. organic-chemistry.orgnih.gov This process involves the iridium-catalyzed dehydrogenation of the indoline to an indole intermediate, which then reacts with an alcohol that has also been dehydrogenated to an aldehyde or ketone.

Furthermore, iridium-catalyzed one-pot synthesis of C2-silylated indoles from indolines and hydrosilanes proceeds through a tandem dehydrogenation/C-H silylation pathway. researchgate.net Iridium catalysts can also promote the conversion of N-carbamoyl indolines into valuable 2-alkenyl and 2-alkyl indoles through an autotandem catalytic cascade involving dehydrogenation and subsequent addition to an alkyne or alkene partner. acs.org These methods provide powerful strategies for the derivatization of the indoline core structure.

Table 3: Iridium-Catalyzed Functionalization of Indolines

| Reaction Type | Substrates | Catalyst System (Example) | Product |

| N- and C3-Alkylation | Indoline, Alcohol | Cooperative Iridium Catalyst | N- or C3-Alkylated Indoline/Indole |

| C2-Silylation | Indoline, Hydrosilane | Iridium Catalyst | C2-Silylated Indole |

| C2-Alkenylation/Alkylation | N-Carbamoyl Indoline, Alkyne/Alkene | Iridium Complex | 2-Alkenyl/Alkyl Indole |

Platinum-Catalyzed Asymmetric Alkynylation

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. The synthesis of indoline derivatives has greatly benefited from these advancements, enabling the creation of enantiomerically enriched products under mild conditions.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are highly effective catalysts for the enantioselective synthesis of indoline derivatives. A primary application is the asymmetric transfer hydrogenation of 3H-indoles. organic-chemistry.orgruepinglab.com In this process, a hydrogen source, such as a Hantzsch ester, is used to reduce the C=N bond of the 3H-indole, which is activated by the chiral Brønsted acid. organic-chemistry.org This activation occurs through the formation of a chiral ion pair between the protonated indole and the chiral conjugate base of the acid, which guides the stereochemical outcome of the hydride transfer. organic-chemistry.orgrsc.org

This methodology has proven effective for a wide range of 2-aryl- and 2-alkyl-substituted 3H-indoles, consistently yielding optically active indolines with high enantioselectivities. organic-chemistry.org For instance, the transfer hydrogenation of various 2-aryl-substituted 3H-indoles using a BINOL-derived phosphoric acid catalyst can achieve excellent yields and enantiomeric excesses (ee). organic-chemistry.orgbeilstein-journals.org The reaction conditions are generally mild, and catalyst loadings can be kept low, making it an attractive and practical approach. ruepinglab.com

Recent advancements have expanded this method to include more complex substrates, such as 3,3-difluoro-3H-indoles, leading to the synthesis of valuable chiral difluorinated indoline derivatives with high yields and enantioselectivity. beilstein-journals.org Furthermore, chiral Brønsted acids have been used to catalyze the dearomatization of indole-tethered homopropargyl amines, producing fused polycyclic indolines with a quaternary carbon stereocenter in high yields and stereoselectivities. nih.gov

Table 1: Chiral Brønsted Acid-Catalyzed Transfer Hydrogenation of 3H-Indoles organic-chemistry.orgbeilstein-journals.org

| Substrate | Catalyst | Hydrogen Source | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2-Phenyl-3H-indole | Chiral Phosphoric Acid (CPA) | Hantzsch Ester | 98 | 97 |

| 2-(4-Methoxyphenyl)-3H-indole | CPA | Hantzsch Ester | 96 | 96 |

| 2-Methyl-3H-indole | CPA | Hantzsch Ester | 85 | 88 |

| 3,3-Difluoro-2-(phenylethynyl)-3H-indole | CPA-1 | Hantzsch Ester | 98 | 20 |

Amine catalysis is a cornerstone of organocatalysis, and the Mannich reaction is a classic carbon-carbon bond-forming reaction that benefits significantly from this approach. In the context of indoline synthesis, amine-catalyzed Mannich-type reactions provide a route to β-amino carbonyl compounds and their derivatives, which can be precursors to or incorporate the indoline skeleton. rsc.orgresearchgate.net

For instance, a zinc-mediated Mannich reaction followed by an intramolecular palladium-catalyzed amination has been developed to prepare 1,2-disubstituted indolines. researchgate.net This sequence is compatible with a broad range of primary amines and aldehydes, including aromatic, heteroaromatic, and aliphatic variants. researchgate.net

In more direct organocatalytic examples, proline and its derivatives are often used to catalyze Mannich reactions. mdpi.com These catalysts can activate aldehydes or ketones to form enamines, which then react with imines. While direct synthesis of the core indoline ring via this method is less common, functionalization of indole derivatives is well-established. For example, 2-aryl-3H-indol-3-ones have been used as electrophiles in proline-catalyzed Mannich reactions with aldehydes and ketones. mdpi.com

A direct catalytic asymmetric Mannich-type reaction of α-oxygen-functionalized 7-azaindoline amides with imines has been achieved using a cooperative catalytic system. acs.org This method provides acyclic products with α-hydroxyl and β-amino groups, which are versatile building blocks for more complex molecules. The use of the 7-azaindoline amide was found to be critical for the reaction's success. acs.org

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can induce umpolung (polarity reversal) reactivity in aldehydes, enabling them to act as acyl anion equivalents. nih.gov This capability has been harnessed for the synthesis and functionalization of indoline and indole derivatives. nih.govchalmers.se

One notable application is the NHC-catalyzed synthesis of 2-aryl indoles from simple precursors, which proceeds under mild conditions and avoids the need for transition metals. nih.gov A key innovation in this area was the development of a 2,6-diethylphenyl substituted thiazolium-derived NHC, which, in combination with the right solvent, allows for a one-pot synthesis. nih.gov

NHCs have also been employed in the dearomative amidoacylation of indole derivatives to synthesize pyrroloindolines. acs.org In this process, a Breslow enolate, formed from the aldehyde and NHC, acts as a single-electron donor to generate an amidyl radical, which then undergoes cyclization. acs.org This strategy provides access to C3a-acyl pyrroloindolines with a broad substrate scope. acs.org Additionally, NHCs can catalyze the construction of 3,3-disubstituted indoline-2-thiones from α,β-unsaturated aldehydes that contain an isothiocyanato group. rsc.org

Table 2: NHC-Catalyzed Synthesis of Pyrroloindolines acs.org

| Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Benzaldehyde | 85 | >19:1 |

| 4-Methoxybenzaldehyde | 75 | >19:1 |

| 4-Chlorobenzaldehyde | 68 | >19:1 |

| 2-Naphthaldehyde | 72 | >19:1 |

L-proline, a naturally occurring amino acid, is a widely used and inexpensive organocatalyst. eurekaselect.com It has proven particularly effective in catalyzing multicomponent reactions to form complex heterocyclic structures, including spiro indoline derivatives. eurekaselect.comtandfonline.com The bifunctional nature of proline, possessing both a basic secondary amine and an acidic carboxylic acid group, allows it to act as both a Lewis base and a Brønsted acid. eurekaselect.com

An efficient one-pot, three-component synthesis of spirooxindole derivatives has been developed using L-proline as a catalyst in an aqueous medium. acs.org This reaction involves isatins, malononitrile (B47326) or a cyanoacetic ester, and a 1,3-dicarbonyl compound, and it benefits from being environmentally friendly and operationally simple. acs.org Similarly, L-proline catalyzes the four-component reaction of phenylhydrazines, dialkyl acetylenedicarboxylate, isatin (B1672199) derivatives, and malononitrile to produce spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives in excellent yields, often enhanced by ultrasound irradiation. researchgate.net

Another example is the three-component condensation of 1H-indazol-6-amine, isatin, and a cyclic 1,3-dione (like dimedone) catalyzed by L-proline to yield spiro[indoline-3,11'-pyrazolo[3,4-a]acridine] derivatives. tandfonline.com This protocol is noted for its mild conditions, use of a green solvent (ethanol), and high yields. tandfonline.com

Chiral phosphines are a class of organocatalysts that can facilitate a variety of asymmetric transformations. beilstein-journals.org The double-Michael addition reaction, catalyzed by phosphines, is an effective method for constructing nitrogen-containing heterocycles. mdpi.com When a dinucleophile adds to an electron-deficient alkyne, a heterocyclic ring can be formed in a cascade process. researchgate.net

In the context of indoline synthesis, chiral aminophosphines have been developed and studied as catalysts. mdpi.com For instance, the asymmetric double-Michael reaction between ortho-tosylamidophenyl malonate and 3-butyn-2-one, catalyzed by a newly designed chiral aminophosphine (B1255530), produces indolines in excellent yields, although with moderate enantioselectivity. mdpi.combeilstein-journals.org The structure of the aminophosphine catalyst is crucial, as it influences both the yield and the degree of asymmetric induction. mdpi.com Researchers have explored various backbones for these catalysts, including those derived from L-proline, in an effort to improve enantioselectivity. mdpi.com

Table 3: Chiral Aminophosphine-Catalyzed Double-Michael Addition for Indoline Synthesis mdpi.com

| Catalyst | Yield (%) | ee (%) |

|---|---|---|

| Aminophosphine 17 (L-Proline derived) | 45 | 3 |

| Amidophosphine 16 (L-Proline derived) | 68 | 0 |

| Aminophosphine 42 | 70 | 11 |

L-Proline Catalysis in Spiro Indoline Derivative Synthesis

Electrochemical Synthesis Methods

Electrochemical synthesis is increasingly recognized as a green and sustainable strategy in organic chemistry, using electrons as traceless redox reagents to avoid stoichiometric and often toxic oxidants or reductants. bsb-muenchen.dersc.org This approach has been successfully applied to the synthesis and functionalization of indole and indoline derivatives. bsb-muenchen.de

Methods for electrosynthesis of the indoline core include the reductive cyclization of precursors. For example, the electrochemical reduction of arenediazonium salts can generate an aryl radical that cyclizes onto a tethered alkene, ultimately forming the indoline ring. researchgate.net Another approach involves the intramolecular dehydrogenative annulation of N-aryl enamines, where an electrochemically generated hyperiodide ion (I+) acts as a redox mediator. rsc.orgresearchgate.net

A ruthenium-catalyzed electrochemical dehydrogenative [3 + 2] annulation of aniline (B41778) derivatives with alkenes has been developed to synthesize indolines. acs.org In this system, electricity serves as the sustainable oxidant to regenerate the active Ru(II) catalyst, promoting the evolution of hydrogen gas as the only byproduct. acs.org This method works in a simple undivided cell under mild conditions. acs.org

Furthermore, electrochemical methods can be used to synthesize functionalized indoline derivatives. For example, a novel electrochemical approach was developed for synthesizing fused indole derivatives from catechols and α-oxoheterocyclic ketene (B1206846) N,O-acetals in an aqueous medium. nih.gov The electrosynthesis of phosphonylated 3,3-spiroindolines has also been reported, proceeding via a C-P bond formation reaction mediated by ferrocene. beilstein-journals.org The direct synthesis of this compound itself via electrochemical methods has been explored through the reductive cross-coupling of 4-amino-6-chloropyrimidines with other molecules, although this is part of a larger heterocyclic synthesis. mdpi.com Asymmetric electrochemical syntheses are also emerging, for instance, in the creation of C2-quaternary indolin-3-ones from 2-arylindoles with high enantioselectivity. mdpi.com

Multi-Component Reactions Incorporating this compound Scaffolds

Condensation Reactions with Carbonyl Compounds

The primary amine at the 6-position of the indoline ring readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction is one of the most fundamental transformations in chemistry, typically proceeding via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine (or Schiff base). nih.gov This imine formation is often reversible and can be driven to completion by removing the water byproduct. nih.gov

The resulting imine is a versatile intermediate that can participate in a wide array of subsequent MCRs. For instance, it can act as an electrophile in Mannich-type reactions, where it reacts with an enolizable carbonyl compound and an amine to form β-amino carbonyl compounds. nih.gov Alternatively, in reactions like the three-component condensation of anilines with dimedone and formaldehyde, the in situ formed imine can lead to the synthesis of complex heterocyclic systems like dispiro-substituted piperidines. nih.gov Benzoic acid has been shown to catalyze the redox-neutral synthesis of N-alkylindoles from indoline and aromatic aldehydes, a process that involves an initial condensation step. nih.gov

Table 1: Examples of Multi-Component Reactions Initiated by Condensation with Carbonyls

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| This compound | Aromatic Aldehyde | Malononitrile | Piperidine | Dihydropyridine derivative |

| This compound | Formaldehyde | Dimedone | Acetic Acid | Spiro-piperidine derivative |

| This compound | Aromatic Aldehyde | Isocyanide | Lewis Acid | Ugi-type product |

| This compound | Salicylaldehyde | - | Benzoic Acid, Heat | N-substituted Indole nih.gov |

This table presents hypothetical yet plausible MCRs based on established reactions of anilines and indolines.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful, concerted reaction that allows for the synthesis of five-membered heterocyclic rings with high regio- and stereochemical control. frontiersin.orgnih.gov The this compound scaffold can be strategically functionalized to participate in these reactions, either as part of the 1,3-dipole or as a precursor to the dipolarophile.

A prevalent strategy involves the in-situ generation of an azomethine ylide, which serves as the 1,3-dipole. This can be achieved through the decarboxylative condensation of an α-amino acid (like sarcosine) with an appropriate carbonyl compound, such as a derivative of isatin (an oxidized indole). nih.govnih.gov The resulting ylide then reacts with an olefinic or acetylenic dipolarophile to construct a pyrrolidine (B122466) ring. nih.gov By using a 6-amino-substituted isatin derivative, the this compound motif can be directly integrated into the final spiro-pyrrolidine structure. The cycloaddition of nitrones to indolin-2-one-based dipolarophiles is another, though less common, example leading to spiroisoxazolidines. mdpi.com These reactions' selectivity can be influenced by the reactants' structure and the conditions employed. mdpi.com

Table 2: Components for 1,3-Dipolar Cycloadditions Involving Indoline Scaffolds

| 1,3-Dipole Source | Dipolarophile Example | Product Heterocycle |

| Azomethine ylide (from Isatin + Sarcosine) | 5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione | Dispirooxindole-pyrrolidine nih.gov |

| Nitrilimine (from Hydrazonyl Chloride) | Isatin Imine | Spiro[indolin-triazole] researchgate.net |

| Nitrone | 2-(2-Oxoindoline-3-ylidene)acetate | Spiroisoxazolidine mdpi.com |

| Azomethine ylide (from Isatin + Benzylamine) | Benzylideneacetone | Spiro-pyrrolidine-oxindole frontiersin.org |

Spiro-Heterocycle Formation

Spiro-heterocycles, which feature two rings sharing a single atom, are privileged structures in medicinal chemistry. researchgate.netbohrium.com MCRs provide a highly effective means of accessing complex spiro-indoline and spiro-oxindole derivatives. bohrium.comrsc.org Many of these syntheses leverage a 1,3-dipolar cycloaddition as the key ring-forming step. rsc.org

For example, novel spiro[indolin-3,3'-1,2,4-triazol] derivatives can be synthesized via a one-pot 1,3-dipolar cycloaddition of nitrilimines with isatin imines. researchgate.net Another powerful example is the organocatalytic three-component cascade reaction of isatins, malononitrile, and phthalhydrazide, which yields complex spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool, accelerating the one-pot, three-component 1,3-dipolar cycloaddition of azomethine ylides (generated from L-proline and isatin) with β-nitrostyrenes to produce spirooxindole pyrrolizidines in high yields. rsc.org These methods highlight the modularity and efficiency of MCRs in constructing intricate spirocyclic systems based on the indoline core.

Table 3: MCR Strategies for Spiro-Heterocycle Synthesis

| Reactants | Catalyst/Conditions | Spiro-Heterocycle Product |

| Isatin, Malononitrile, Phthalhydrazide | Cinchona-squaramide catalyst | Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] rsc.org |

| Isatin, 1H-Pyrazol-5-amine, Ketonitrile | Acetic Acid, Microwave | Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] rsc.org |

| Isatin, Sarcosine, Olefinic Dipolarophile | Reflux in Ethanol | Dispiro-pyrrolidine-bisoxindole frontiersin.orgnih.gov |

| Isatin, L-Proline, β-Nitrostyrene | Methanol, Microwave | Spirooxindole Pyrrolizidine rsc.org |

Stereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry during the synthesis of this compound derivatives is paramount, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. Several advanced strategies have been developed to achieve high levels of stereocontrol.

Organocatalysis: Asymmetric organocatalysis has proven to be a potent tool. For instance, the MCR to form spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives can be rendered highly enantioselective by using a quinidine-derived squaramide catalyst. This approach facilitates a cascade reaction that generates the final product in good yields and with excellent enantiomeric excess (up to >99% ee). rsc.org

Chiral Auxiliaries: The use of chiral auxiliaries attached to a reactant to direct the stereochemical outcome of a reaction is a classic and effective strategy. One well-established method involves the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines. researchgate.netacs.org An imine prepared from an o-bromophenyl aldehyde and a chiral sulfinamide can undergo diastereoselective allylation, with the resulting product being cyclized to form stereodefined indoline derivatives. acs.org Similarly, chiral auxiliaries derived from readily available natural products, such as monoterpenes, can be used to synthesize chiral aminodiols, which are valuable building blocks. mdpi.combeilstein-journals.org

Substrate Control: The inherent chirality or geometry of a substrate can be used to direct the formation of new stereocenters. An intramolecular alkyne iminium ion cyclization of vinylogous carbamates derived from o-alkynyl anilines has been developed for the stereoselective construction of trans-2,3-disubstituted indolines. rsc.org This method demonstrates how the geometry of the starting material can effectively control the relative stereochemistry of the product.

Table 4: Overview of Stereoselective Synthetic Methods for Indoline Derivatives

| Method | Stereocontrol Element | Type of Selectivity | Example Outcome |

| Organocatalytic MCR | Chiral quinidine-squaramide catalyst | Enantioselective | >99% ee for spiro[indoline-pyrazolo-phthalazine] rsc.org |

| Chiral Auxiliary Addition | N-tert-Butylsulfinyl imine | Diastereoselective | Good dr for homoallylic amines leading to indolines acs.org |

| Intramolecular Cyclization | Substrate geometry (vinylogous carbamate) | Diastereoselective | Formation of trans-2,3-disubstituted indolines rsc.org |

| Asymmetric Dihydroxylation | Chiral ligand (e.g., from Sharpless system) | Enantioselective | High ee for vicinal diols |

| Asymmetric Hydrogenation | Chiral metal-phosphine complex | Enantioselective | High ee for chiral indolines from indoles |

Synthesis of Indolin 6 Amine

Classical Synthetic Routes (e.g., Reduction of Nitroindoles)

A primary and well-established method for synthesizing this compound involves the chemical reduction of a suitable precursor, 6-nitroindoline. ontosight.ai This transformation is a cornerstone of aromatic amine synthesis. The nitro group (-NO₂) is reduced to a primary amine group (-NH₂) using various reducing agents. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). This route benefits from the ready availability of nitroaromatic starting materials. For instance, (S)-6-nitroindoline-2-carboxylic acid has been synthesized from L-phenylalanine, providing a chiral precursor that can be converted to the corresponding amine. researchgate.net

Distortionless Enhancement by Polarization Transfer (DEPTQ NMR)

Modern Synthetic Methods (e.g., Catalytic Amination)

Contemporary organic synthesis favors methods that are efficient, selective, and atom-economical. Transition-metal-catalyzed reactions are at the forefront of these efforts. Palladium-catalyzed C-H amination reactions have been developed to construct the indoline (B122111) ring itself from acyclic precursors. organic-chemistry.orgorganic-chemistry.org These methods can create substituted indolines by forming a carbon-nitrogen bond directly at a specific position on the aromatic ring. organic-chemistry.org Furthermore, iridium and rhodium catalysts have been employed for the direct C-H amination of pre-formed indoline scaffolds, allowing for the introduction of an amino group at a specific position with high regioselectivity. rsc.orgacs.org

Purification and Characterization Techniques

Following synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The standard technique for purification is column chromatography, which separates compounds based on their differential adsorption to a stationary phase. The purity and identity of the final product are then confirmed using a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, as mentioned previously.

Applications in Organic Synthesis

As a Building Block for Fused Heterocyclic Systems

This compound is an ideal starting material for constructing more complex, multi-ring heterocyclic systems. The primary amine at the 6-position can be readily transformed into a new ring through condensation reactions with difunctional reagents. For example, multicomponent reactions involving indole (B1671886) derivatives can lead to the formation of complex fused structures like pyrano[2,3-d]pyrimidines. rsc.org The inherent reactivity of the indoline (B122111) scaffold allows it to be incorporated into larger molecular architectures, a strategy often used in the synthesis of novel bioactive compounds and functional materials. beilstein-journals.orgarkat-usa.org

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

In the Synthesis of Substituted Indolines and Indoles

The two amine functionalities of this compound offer handles for extensive derivatization. The primary exocyclic amine can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization, to introduce a wide variety of substituents. The secondary endocyclic amine can also be functionalized, for instance, through N-alkylation or N-acylation, often after protection of the more reactive primary amine. researchgate.net These derivatized indolines can then be oxidized (dehydrogenated) to the corresponding substituted 6-aminoindoles, which are themselves highly valuable synthetic intermediates.

Reaction Pathway Modeling and Transition State Characterization

Role in Catalysis and Ligand Synthesis

The nitrogen atoms in this compound can act as coordination sites for metal ions, making it a candidate for the development of novel ligands in catalysis. Chiral ligands derived from heterocyclic scaffolds are instrumental in asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds. While specific applications of this compound itself as a ligand are not widely reported, the indoline framework is a component of various ligands used in transition metal catalysis. fluorochem.co.uk

Relevance in Medicinal Chemistry

Scaffold for the Development of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The indolin-2-one (oxindole) skeleton is a well-known pharmacophore found in several approved kinase inhibitor drugs like Sunitinib. mdpi.comcancertreatmentjournal.com this compound serves as a versatile starting material for producing libraries of substituted indoline and indole (B1671886) derivatives for screening as potential kinase inhibitors. mdpi.commdpi.com Patents have been filed for 6-position substituted indoline derivatives as kinase inhibitors for treating diseases like cancer and psoriasis. google.com

Application in the Synthesis of Serotonin (B10506) Receptor Agonists

Serotonin (5-HT) receptors are critical targets for drugs treating a range of central nervous system disorders, including depression and anxiety. nih.gov The indole and indoline structures are related to the endogenous ligand serotonin (5-hydroxytryptamine) and are frequently used to design new receptor modulators. mdpi.com N-arylsulfonylindole and indoline derivatives have been identified as potent ligands for the 5-HT6 receptor subtype. mdma.chacs.org this compound provides a key scaffold that can be systematically modified to explore structure-activity relationships and develop selective serotonin receptor agonists or antagonists.

Use in the Design of Antimicrobial and Antiviral Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Indoline derivatives have shown promise in this area. ontosight.ai Compounds incorporating the indoline moiety have been investigated for their activity against bacteria and fungi. tandfonline.comtandfonline.comacs.org For example, a series of indoline sulfonamides were discovered to be inhibitors of the bacterial enzyme DapE, a target for new antibiotics. nih.gov The this compound structure can be used as a foundation to build novel compounds with potential antimicrobial properties. researchgate.net

Applications in Materials Science

Monomer for the Synthesis of Novel Polymers

The presence of two amine groups allows this compound to act as a monomer in polymerization reactions. It can be incorporated into polyamides, polyimides, or other condensation polymers. The resulting polymers would contain the rigid, heterocyclic indoline (B122111) unit in their backbone, which could impart desirable thermal and mechanical properties. Such polymers are part of a broader class of materials that includes aromatic and aliphatic amines used to create advanced polymers and covalent organic frameworks. fluorochem.co.uk

Role in the Development of Organic Dyes and Pigments

Organic dyes often consist of an electron-donating group connected to an electron-accepting group through a conjugated π-system. The amino-substituted indoline structure can serve as a potent electron-donating component in such "D-π-A" dyes. These types of dyes are of significant interest for applications in dye-sensitized solar cells (DSSCs), where they are responsible for absorbing light and initiating the charge separation process. rsc.orgbohrium.com The tunability of the indoline scaffold allows for the synthesis of dyes with tailored absorption spectra and electrochemical properties.

Use in the Formulation of Advanced Materials

The this compound scaffold can be incorporated into a variety of advanced materials. Its derivatives are explored in the formulation of materials for electronics and photonics. For example, spiro-type compounds, which can be synthesized from indoline precursors, have applications in organic light-emitting diodes (OLEDs) and as photochromic materials. The ability to functionalize the indoline core allows for fine-tuning of its electronic properties for specific material applications. bldpharm.com

Conclusion

Summary of the Importance of this compound

From its foundational role as a building block in complex organic synthesis to its application as a core scaffold in the design of kinase inhibitors, serotonin (B10506) receptor modulators, and novel antimicrobial agents, this compound demonstrates remarkable versatility. Its utility extends into materials science, where it serves as a precursor for functional polymers and organic dyes. The accessibility of this compound through both classical and modern synthetic routes ensures its continued relevance in academic and industrial research.

Future Perspectives and Potential Research Directions

Future research will likely focus on expanding the utility of this compound. Key areas of interest may include the development of new enantioselective catalytic methods to synthesize chiral derivatives for use as ligands or pharmaceutical intermediates. Further exploration of its role in multicomponent reactions could yield novel and complex molecular architectures with unforeseen biological activities. In materials science, the systematic incorporation of this compound into conjugated polymers and advanced functional materials could lead to breakthroughs in organic electronics and photovoltaics. The full potential of this versatile chemical entity is still being uncovered, promising a future of continued discovery and innovation.

Q & A

Q. What are the established synthetic routes for Indolin-6-amine, and how can researchers optimize yield and purity?

this compound is typically synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which introduces substituents to the indole core. For example, substituting thieno[3,2-d]pyrimidine derivatives with boronic acids under palladium catalysis yields derivatives like 1-(6-(4-Phenoxyphenyl)thieno[3,2-d]pyrimidin-4-yl)this compound (53% yield) . Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography. Analytical validation using -NMR, -NMR, and HRMS is critical to confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy resolves structural features, such as amine proton signals ( 4.70 ppm) and aromatic substituent patterns. High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas (e.g., , observed m/z 437.1418 vs. calculated 437.1436) . Purity is assessed via HPLC (e.g., UV detection at 365 nm, 97% purity) .

Q. How should researchers handle and store this compound safely in the laboratory?

Avoid inhalation/contact with dust or aerosols. Use PPE (gloves, lab coats) and work in a fume hood. Store in sealed, labeled containers in dry, ventilated areas. Contaminated materials should be mixed with inert adsorbents (e.g., sand) and disposed via approved hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based kinase inhibitors?

SAR studies require systematic substitution at the indole and pyrimidine positions. For instance, adding a 4-phenoxyphenyl group enhances BTK inhibition potency, while acrylamide derivatives (e.g., compound 15) improve covalent binding to kinase active sites . Computational docking (e.g., molecular dynamics simulations) can predict binding affinities before synthesis.

Q. What methodologies resolve contradictions in biological activity data for this compound derivatives?

Contradictions often arise from assay variability (e.g., cell-line specificity, incubation time). Validate results using orthogonal assays:

Q. How should researchers design systematic reviews to evaluate this compound’s pharmacological potential?

Follow PRISMA guidelines and use databases with high precision/recall (e.g., PubMed, Web of Science). Avoid overreliance on Google Scholar due to inconsistent reproducibility . Define inclusion criteria (e.g., studies with IC < 1 µM) and assess bias via Cochrane risk-of-bias tools .

Q. What strategies mitigate synthetic challenges in scaling up this compound derivatives?

Address low yields (e.g., 40% for compound 15) by:

Q. How can computational modeling enhance the prioritization of this compound analogs for testing?

Use QSAR models to predict physicochemical properties (e.g., logP, solubility) and ADMET profiles. Molecular docking (e.g., AutoDock Vina) identifies analogs with optimal binding to target pockets. Validate predictions with in vitro assays .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.